molecular formula C16H21N5O2 B7681735 N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide

N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide

Numéro de catalogue B7681735
Poids moléculaire: 315.37 g/mol
Clé InChI: NNWQXMHGAFWRBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide, also known as DPP-IV inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is known to inhibit the activity of dipeptidyl peptidase-IV (DPP-IV), an enzyme that is involved in the degradation of incretin hormones. Incretin hormones are responsible for regulating glucose homeostasis, and their degradation by DPP-IV leads to elevated blood glucose levels. Therefore, DPP-IV inhibitors like N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide have been investigated for their potential to treat type 2 diabetes mellitus.

Mécanisme D'action

N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide works by inhibiting the activity of N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide, an enzyme that is responsible for the degradation of incretin hormones. Incretin hormones are released by the gut in response to food intake and stimulate the release of insulin from pancreatic beta cells. By inhibiting the activity of N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide, N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide increases the levels of incretin hormones, which leads to improved glucose homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide include improved glucose homeostasis, increased insulin secretion, and decreased glucagon secretion. In addition, this compound has also been shown to reduce food intake and body weight in animal models of obesity.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide in lab experiments include its specificity for N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide inhibition, its ability to improve glucose homeostasis, and its potential therapeutic applications in the treatment of metabolic disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its long-term safety and efficacy.

Orientations Futures

There are several future directions for research on N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide. One area of research is the development of more potent and selective N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide inhibitors that have fewer side effects. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Finally, further research is needed to determine the long-term safety and efficacy of N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide in humans.

Méthodes De Synthèse

N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 3-pyridin-4-yloxypyrrolidine with 2,5-dimethylpyrazole-3-carboxylic acid, followed by the addition of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form the final product.

Applications De Recherche Scientifique

N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. This compound has been shown to improve glucose homeostasis by inhibiting the activity of N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide, thereby increasing the levels of incretin hormones. In addition, N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide has also been investigated for its potential to treat other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.

Propriétés

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-12-9-15(20(2)19-12)18-16(22)11-21-8-5-14(10-21)23-13-3-6-17-7-4-13/h3-4,6-7,9,14H,5,8,10-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWQXMHGAFWRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN2CCC(C2)OC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.